molecular formula C9H17N3O B13304684 5-Ethoxy-1-methyl-3-(propan-2-YL)-1H-pyrazol-4-amine

5-Ethoxy-1-methyl-3-(propan-2-YL)-1H-pyrazol-4-amine

Cat. No.: B13304684
M. Wt: 183.25 g/mol
InChI Key: SQDYIMRFNXQHAE-UHFFFAOYSA-N
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Description

5-Ethoxy-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine is a high-purity chemical compound offered for research and further manufacturing use. This pyrazole-amine derivative is characterized by its molecular formula, C9H17N3O, and a molecular weight of 183.25 g/mol . As a member of the pyrazole family, it shares a core structural motif with compounds known for their utility in developing nitrogen-based ligands in coordination chemistry and catalysis research . This product is strictly for laboratory and research purposes. It is not intended for diagnostic or therapeutic use, nor for direct human use. Researchers should consult the safety data sheet prior to handling. Specific hazard information for this exact compound is not fully available in the searched literature, but structurally similar pyrazole amines can cause skin and eye irritation and may be harmful if swallowed . Appropriate safety precautions, including the use of personal protective equipment, should always be followed.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

5-ethoxy-1-methyl-3-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C9H17N3O/c1-5-13-9-7(10)8(6(2)3)11-12(9)4/h6H,5,10H2,1-4H3

InChI Key

SQDYIMRFNXQHAE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NN1C)C(C)C)N

Origin of Product

United States

Biological Activity

5-Ethoxy-1-methyl-3-(propan-2-YL)-1H-pyrazol-4-amine is a member of the pyrazole family, characterized by its unique structure that includes an ethoxy group at the 5-position, a methyl group at the 1-position, and a propan-2-yl group at the 3-position of the pyrazole ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Pharmacological Properties

Research indicates that pyrazole derivatives, including 5-Ethoxy-1-methyl-3-(propan-2-YL)-1H-pyrazol-4-amine, exhibit a wide range of biological activities:

  • Anti-inflammatory : Pyrazole derivatives are known for their anti-inflammatory properties. For instance, compounds derived from the pyrazole nucleus have been shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) effectively .
  • Antimicrobial : Some pyrazole derivatives demonstrate significant antibacterial activity against various strains, including E. coli and Staphylococcus aureus. .
  • Anticancer : The compound's structure suggests potential anticancer activity, as many pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation .

The specific mechanism of action for 5-Ethoxy-1-methyl-3-(propan-2-YL)-1H-pyrazol-4-amine remains to be fully elucidated. However, it is hypothesized that it may modulate enzyme activities involved in inflammatory pathways and could interact with biological targets relevant to cancer and microbial infections.

Comparative Analysis of Pyrazole Derivatives

The following table summarizes key structural features and biological activities of selected pyrazole derivatives compared to 5-Ethoxy-1-methyl-3-(propan-2-YL)-1H-pyrazol-4-amine:

Compound NameStructural FeaturesUnique Aspects
5-Ethoxy-1-methyl-3-(propan-2-YL)-1H-pyrazol-4-amine Ethoxy group at 5-position; propan group at 3-positionEnhanced solubility and stability
3-Methyl-1H-pyrazole Lacks ethoxy and propan groupsSimpler structure; less functional diversity
5-Ethoxy-1-methylpyrazole Contains ethoxy group but lacks propan groupDifferent reactivity due to missing propan group
1-Methyl-3-(butan-2-yloxy)-1H-pyrazole Contains butan instead of propanAltered solubility and reactivity
1-Methyl-3-(methoxy)-1H-pyrazole Contains methoxy instead of ethoxyDifferent chemical properties due to methoxy group

This table illustrates how the unique combination of substituents in 5-Ethoxy-1-methyl-3-(propan-2-YL)-1H-pyrazol-4-amine enhances its solubility and stability compared to other derivatives, making it a promising candidate for further research.

Anti-inflammatory Activity

A study investigating novel pyrazole derivatives found that certain compounds exhibited significant inhibition of TNF-α and IL-6 production. Specifically, some derivatives showed an inhibitory activity ranging from 61% to 85% at a concentration of 10 µM, comparable to standard drugs like dexamethasone .

Antimicrobial Studies

Research has demonstrated that specific pyrazole derivatives possess antimicrobial properties. For example, compounds were tested against various bacterial strains, with some showing effective inhibition comparable to established antibiotics .

Anticancer Research

Pyrazole derivatives have been explored for their anticancer potential. A series of compounds were synthesized and evaluated for their ability to inhibit cancer cell lines, revealing promising results that warrant further investigation into their therapeutic applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features/Activity Reference
5-Ethoxy-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine C₉H₁₇N₃O 183.25 1-Me, 3-iPr, 5-OEt, 4-NH₂ Hypothesized enhanced solubility due to ethoxy group -
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃O₂ 233.27 1-Me, 4-NH₂, 5-(3,4-OMePh) Safety data available; aryl substitution increases lipophilicity
1-Methyl-N-(propan-2-yl)-1H-pyrazol-4-amine C₇H₁₃N₃ 139.20 1-Me, 4-NH-iPr Simple structure; used as a building block in synthesis
5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C₁₀H₈F₃N₃ 235.19 3-CF₃, 5-Ph, 4-NH₂ Antimycobacterial activity with low cytotoxicity
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₃N₃S 207.29 1-CH₂(Thiophene), 3-NH₂, 4-Me Thiophene group enhances π-π interactions

Key Observations :

  • Solubility : Ethoxy substituents improve water solubility relative to hydrophobic groups like phenyl or trifluoromethyl.
  • Steric Hindrance : The isopropyl group at C3 introduces steric bulk, which may hinder interactions in biological systems compared to smaller substituents (e.g., methyl).

Noncovalent Interactions

  • Hydrogen Bonding: The ethoxy group’s oxygen can act as a hydrogen bond acceptor, a feature absent in analogs with non-polar substituents (e.g., CF₃ or phenyl). This may enhance binding to biological targets .
  • Van der Waals Interactions : Bulky substituents like isopropyl (C3) and methyl (N1) could stabilize interactions in hydrophobic pockets of enzymes or receptors .

Preparation Methods

Preparation Methods of 5-Ethoxy-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine

General Synthetic Strategy

The synthesis generally involves:

  • Construction of the pyrazole core,
  • Introduction of the ethoxy group at position 5,
  • Installation of the methyl group at N-1,
  • Introduction of the isopropyl group at C-3,
  • Functionalization at C-4 with an amino substituent.

Stepwise Synthesis Approach

Pyrazole Core Formation
  • Pyrazole rings are commonly synthesized via condensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones.
  • For example, methylhydrazine derivatives react with α,β-unsaturated ketones bearing the desired alkyl substituents (like isopropyl) to form substituted pyrazolones, which can be further functionalized.
Introduction of the Ethoxy Group at C-5
  • Ethoxy substitution at the 5-position can be introduced either by starting with ethoxy-substituted precursors or by nucleophilic substitution on a suitable leaving group at C-5.
  • Literature reports a method involving reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine to yield pyrazoles bearing ethoxy groups at position 5.
  • This approach avoids hazardous reagents and provides a practical route to ethoxy-substituted pyrazoles.
N-Methylation at Position 1
  • Methylation of the pyrazole nitrogen can be achieved by methyl iodide or dimethyl sulfate treatment after pyrazole core formation.
  • Alternatively, starting with methylhydrazine ensures the N-1 methyl group is incorporated during ring formation, simplifying the synthesis.
Installation of the Isopropyl Group at C-3
  • The isopropyl group can be introduced via the choice of the ketone or aldehyde precursor in the initial condensation step.
  • For example, using 3-methyl-2-butanone or isopropyl-substituted α,β-unsaturated ketones allows direct incorporation of the isopropyl group at C-3 during cyclization.
Amination at C-4
  • The amino group at position 4 can be introduced by reduction of a nitro group or by direct amination of a halogenated intermediate.
  • Alternatively, the 4-position can be functionalized by reaction of pyrazol-4-ones with ammonia or amines under suitable conditions.

Representative Synthetic Route (Hypothetical)

Step Reagents & Conditions Outcome
1 Condensation of methylhydrazine with ethoxy-substituted α,β-unsaturated ketone bearing isopropyl group (e.g., 4-ethoxy-3-isopropylbut-3-en-2-one) Formation of 5-ethoxy-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-one intermediate
2 Amination of pyrazol-4-one with ammonia or suitable amine source Conversion to 5-ethoxy-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine
3 Purification by recrystallization or chromatography Isolation of pure target compound

Industrial Considerations and Improvements

  • Previous methods using ethyl diazoacetate and toxic alkynes have been avoided due to safety and environmental concerns.
  • Optimized methods emphasize mild conditions, use of potassium hydroxide or sodium acetate as catalysts, and solvent-efficient extraction and purification steps.
  • Hydrolysis and extraction steps must be carefully controlled to avoid low yields and difficult separations.

Data Tables Summarizing Key Synthetic Parameters

Parameter Details Source/Notes
Starting materials Methylhydrazine, ethoxy-substituted ketones Common in pyrazole synthesis
Catalysts Potassium hydroxide, sodium acetate Used in condensation and amination
Reaction conditions Reflux in ethanol or acetic acid, 0–5 °C for diazonium reactions Typical for pyrazole functionalization
Purification methods Recrystallization (ethanol, ethyl acetate), column chromatography Ensures high purity (>98%)
Yield ranges Variable, typically 50–80% depending on step Industrial optimization needed
Safety considerations Avoid explosive/toxic reagents like ethyl diazoacetate Industrial scale safety

Exhaustive Research Findings and Source Analysis

  • Patent literature highlights challenges with low yields and solvent-intensive processes in pyrazole synthesis, recommending alternative routes avoiding hazardous reagents.
  • Academic publications demonstrate the use of KOH-catalyzed Claisen–Schmidt condensations and Vilsmeier–Haack formylation for pyrazole derivatives, which can be adapted for this compound.
  • Advanced pyrazolo-pyrimidine and related heterocycle syntheses provide insights into functional group transformations applicable to pyrazole amines.
  • Practical synthetic methods for ethoxy-substituted pyrazoles have been developed recently, emphasizing regioselective synthesis and efficient separation techniques.
  • PubChem and chemical databases confirm the molecular formula and structure but lack detailed synthetic protocols for this exact compound.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 5-Ethoxy-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves multi-step alkylation and amination of pyrazole precursors. For example:

  • Step 1 : Ethoxylation at the 5-position using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) under reflux in ethanol (70–80°C, 12–24 hours) .
  • Step 2 : Methylation at the 1-position using methyl iodide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in acetonitrile at 60°C .
  • Step 3 : Isopropyl substitution at the 3-position via nucleophilic aromatic substitution with isopropyl halide under basic conditions .
    • Optimization : Yield improvements (from ~40% to 65%) are achievable by using anhydrous solvents, controlled temperature gradients, and catalytic Pd-mediated cross-coupling for regioselectivity .

Q. How can structural ambiguities in 5-Ethoxy-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine be resolved using spectroscopic techniques?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ 1.2–1.5 ppm for isopropyl) and ethoxy (δ 3.4–3.6 ppm) groups. Aromatic protons (pyrazole ring) appear at δ 6.8–7.2 ppm .
  • HRMS : Confirm molecular weight (C₁₀H₁₉N₃O, theoretical [M+H]⁺ = 198.1601) and fragmentation patterns .
  • XRD : Resolve regiochemical conflicts (e.g., substitution at 3- vs. 4-position) via single-crystal diffraction .

Advanced Research Questions

Q. What computational strategies predict the biological activity of 5-Ethoxy-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine, and how do substituents influence target binding?

  • In Silico Approaches :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., CDK2). The ethoxy group enhances hydrophobic interactions in the ATP-binding pocket, while the isopropyl moiety improves steric complementarity .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with IC₅₀ values. Ethoxy derivatives show 2–3× higher potency due to increased lipophilicity (logP ~2.5) .
    • Experimental Validation : Compare inhibitory activity against kinase panels (e.g., Eurofins KinaseProfiler) to validate predictions .

Q. How do competing reaction pathways (e.g., C- vs. N-alkylation) impact the purity of 5-Ethoxy-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine, and what mitigation strategies exist?

  • Mechanistic Analysis :

  • C-Alkylation : Favored in polar aprotic solvents (DMF, DMSO) with strong bases (NaH), but leads to byproducts like 3-isopropyl-5-ethoxy-1H-pyrazole (up to 20% impurity) .
  • N-Alkylation : Dominates in protic solvents (ethanol) with milder bases (K₂CO₃), but requires longer reaction times.
    • Mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

Key Research Gaps

  • Biological Screening : Limited data on kinase selectivity and cytotoxicity profiles.
  • Scale-Up Challenges : Solvent recovery and waste management in multi-step syntheses.

For further inquiries, consult peer-reviewed journals (e.g., Journal of Medicinal Chemistry) or PubChem datasets .

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